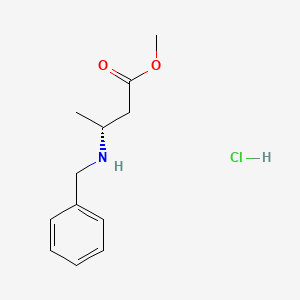
methyl (3R)-3-(benzylamino)butanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have significant applications in the pharmaceutical and chemical industries. This compound is characterized by the presence of a benzylamino group attached to a butanoate ester, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-(Benzylamino)butanoate hydrochloride typically involves the esterification of (3R)-3-(Benzylamino)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of Methyl (3R)-3-(Benzylamino)butanoate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces (3R)-3-(Benzylamino)butanoic acid.
Reduction: Produces (3R)-3-(Benzylamino)butanol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (3R)-3-(Benzylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active (3R)-3-(Benzylamino)butanoic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3R)-3-(Amino)butanoate hydrochloride
- Methyl (3R)-3-(Phenylamino)butanoate hydrochloride
- Ethyl (3R)-3-(Benzylamino)butanoate hydrochloride
Uniqueness
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride is unique due to the presence of the benzylamino group, which imparts specific reactivity and interaction profiles. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Propriétés
Formule moléculaire |
C12H18ClNO2 |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
methyl (3R)-3-(benzylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11;/h3-7,10,13H,8-9H2,1-2H3;1H/t10-;/m1./s1 |
Clé InChI |
ZFUAQQCARWPSBA-HNCPQSOCSA-N |
SMILES isomérique |
C[C@H](CC(=O)OC)NCC1=CC=CC=C1.Cl |
SMILES canonique |
CC(CC(=O)OC)NCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















